molecular formula C28H32N2O5 B2648320 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879921-87-6

7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2648320
CAS No.: 879921-87-6
M. Wt: 476.573
InChI Key: RYDWAYGRJCOINP-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromene-pyrrole-dione core substituted with a methyl group at position 7, a 3-morpholinopropyl chain at position 2, and a 4-propoxyphenyl group at position 1 (Figure 1). This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in .

Properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h5-10,18,25H,3-4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDWAYGRJCOINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis

    Chromeno[2,3-c]pyrrole Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole skeleton.

    Functional Group Introduction: The methyl group can be introduced via alkylation reactions, while the morpholinopropyl and propoxyphenyl groups are typically added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it might interact with biological targets in unique ways, potentially leading to new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action for 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Formula
7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound) Dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Methyl, 2-(3-morpholinopropyl), 1-(4-propoxyphenyl) C₂₉H₃₃N₂O₆ (estimated)
5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) Pyrrolo-pyrimidine-dione 3-Hydroxy-dihydronaphthalenyl, 3-methoxybenzyl, phenyl C₃₂H₂₈N₄O₆
(Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione (13) Furochromene-dione 5-Formyl-3-hydroxy-3-methoxystyryl, 4-methylpiperazinylmethyl C₃₁H₃₃N₃O₈
Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate Hexahydrobenzo-chromenopyrrole 4-Methoxyphenyl, methyl ester, hexahydrobenzo ring C₂₅H₂₅NO₄

Key Observations :

  • The target compound’s morpholinopropyl and propoxyphenyl substituents distinguish it from analogues with methoxybenzyl (4g) or methylpiperazinylmethyl (13) groups. These substituents may enhance solubility or receptor binding compared to simpler alkyl/aryl groups .

Key Observations :

  • The target compound’s synthesis leverages a one-pot protocol , enabling rapid diversification of substituents, whereas analogues like Compound 13 require multistep procedures with moderate yields (42%) .

Physical and Chemical Properties

  • Melting Points: Compound 13 () exhibits a melting point of 100–102°C, while the target compound’s melting point is unreported. Morpholinopropyl groups typically lower melting points due to reduced crystallinity compared to methoxy substituents .
  • Solubility: The morpholine moiety in the target compound likely improves aqueous solubility relative to non-polar analogues like the hexahydrobenzo-chromenopyrrole () .

Biological Activity

The compound 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H28N2O6
  • Molecular Weight : 464.5 g/mol
  • Structural Characteristics : The compound features a chromeno-pyrrole scaffold, which is known for its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .

Antiviral Properties

Notably, certain derivatives have shown promise as inhibitors of viral proteases. For instance, compounds similar to 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been tested against the Main protease (Mpro) of SARS-CoV-2. These studies suggest that structural modifications can enhance antiviral efficacy .

Glucokinase Activation

The compound has also been identified as a glucokinase activator. Glucokinase plays a pivotal role in glucose metabolism and insulin secretion. By activating this enzyme, the compound may have implications for diabetes management and metabolic disorders .

The mechanisms underlying the biological activities of 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involve:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its capacity to neutralize reactive oxygen species.
  • Enzyme Inhibition : The compound’s structural motifs allow it to bind effectively to specific enzyme active sites, inhibiting their function.

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in vitro.
Antiviral Efficacy Against SARS-CoV-2 Showed inhibition of Mpro with IC50 values suggesting potential for therapeutic development.
Glucose Metabolism Study Indicated improved glucose uptake in cell lines treated with the compound compared to controls.

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